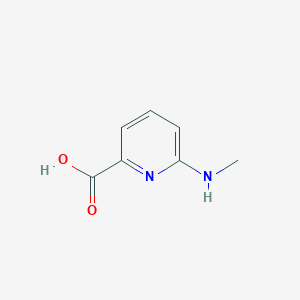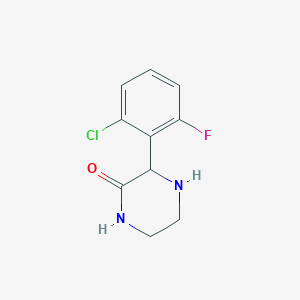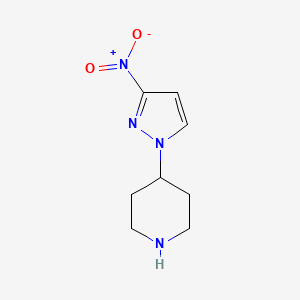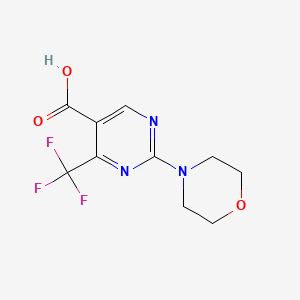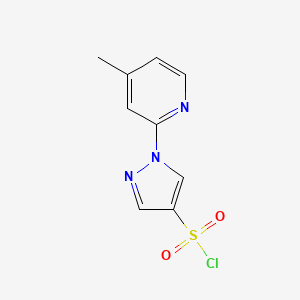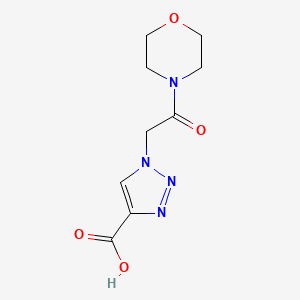
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.Aplicaciones Científicas De Investigación
Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety have demonstrated antimicrobial properties. These compounds were synthesized through condensation reactions and further chemical modifications, showing good to moderate antimicrobial activity against various pathogens. This research highlights the potential use of such compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Cycloaddition Reactions
Research into the cycloaddition reactions of organic azides with morpholinobuta-1,3-dienes has expanded understanding of the chemical behavior of morpholine derivatives. These reactions lead to the formation of 1,5-disubstituted 1H-triazoles and demonstrate the versatility of morpholine in facilitating regioselective cycloaddition reactions, which could be beneficial in synthesizing novel organic compounds with potential pharmaceutical applications (Brunner, Maas, & Klärner, 2005).
Corrosion Inhibition
A structurally well-defined 1,2,3-triazole derivative featuring a morpholine moiety was synthesized and evaluated for its corrosion inhibition performance on mild steel in a hydrochloric acid medium. The compound demonstrated a high corrosion inhibition efficiency, showcasing the potential application of morpholine-triazole derivatives in protecting metals against corrosion in industrial settings (Hrimla, Bahsis, Boutouil, Laamari, Julve, & Stiriba, 2021).
Cancer Research
Derivatives of 1H-indazole incorporating a morpholine moiety have been synthesized and evaluated for their antitumor activity. These compounds have demonstrated distinct effective inhibition against several cancer cell lines, suggesting their potential as lead compounds in the development of new anticancer therapies (Lu et al., 2020).
Safety And Hazards
This involves looking at the compound’s toxicity and potential hazards. It includes studying the compound’s LD50 (the dose that is lethal to 50% of a population), as well as any safety precautions that need to be taken when handling the compound.
Direcciones Futuras
This could involve proposing further studies that could be done on the compound. For example, if the compound is a drug, future directions could include conducting clinical trials to test its efficacy and safety in humans.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFKLOFLUMDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



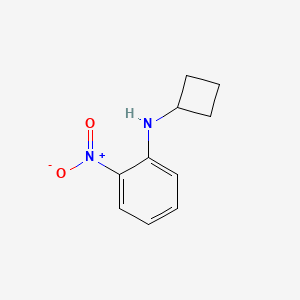
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
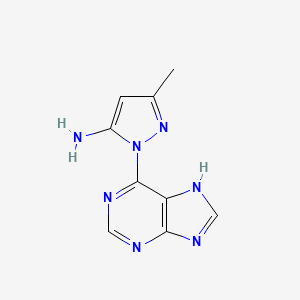
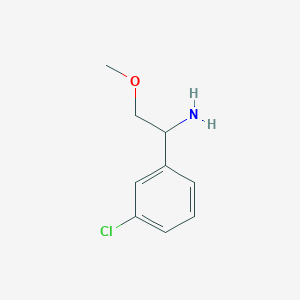
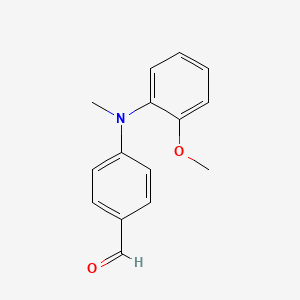
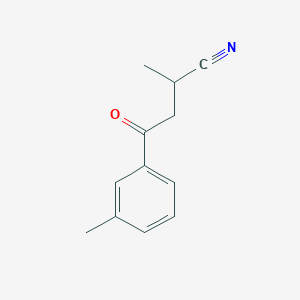
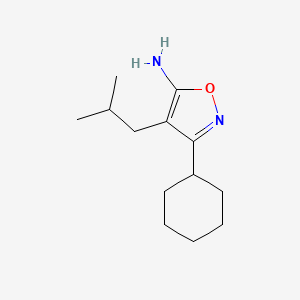
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
